molecular formula C7H6ClNO4S B1396363 Ethyl 5-chloro-4-nitrothiophene-2-carboxylate CAS No. 89640-03-9

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Cat. No.: B1396363
CAS No.: 89640-03-9
M. Wt: 235.65 g/mol
InChI Key: VJKXMTCBMRGJIE-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS: 89640-03-9) is a nitro-substituted thiophene derivative with a molecular formula of C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol . Its structure features a thiophene ring substituted with a chlorine atom at position 5, a nitro group at position 4, and an ethyl ester group at position 2. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitro and chloro substituents .

Key physical properties (inferred from homologous compounds):

  • Density: ~1.5 g/cm³ (similar to methyl ester analog)
  • Boiling Point: Estimated >350°C (based on methyl ester data)
  • Flash Point: ~170°C (analogous to methyl ester)

Properties

IUPAC Name

ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKXMTCBMRGJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Nitration of Thiophene Derivatives

Method Overview:
The most common approach involves starting with a thiophene derivative, such as methyl 5-chloro-4-nitrothiophene-2-carboxylate, which is synthesized via nucleophilic substitution reactions. The key steps include:

  • Nucleophilic substitution of thiophene with appropriate chlorinating and nitrating agents to introduce the chloro and nitro groups selectively at the 5- and 4-positions, respectively.
  • Chlorination is performed using chlorine gas or chlorinating reagents under controlled conditions, often at low temperatures to prevent over-chlorination.
  • Nitration typically involves nitrating mixtures (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the 4-position without affecting other functional groups.

Research Findings:
A patent describes a one-pot synthesis where chlorine is introduced into 2-thiophenecarboxaldehyde, followed by oxidation to yield the desired chloronitrothiophene. The process involves:

  • Reacting 2-thiophenecarboxaldehyde with chlorine gas in the presence of a catalyst or under controlled heating.
  • The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is directly used for subsequent steps without separation, simplifying industrial production (see).

Oxidation and Esterification

Once chlorination and nitration are achieved, the next step involves converting the carboxylic acid intermediate into its ester form:

  • Esterification is performed by reacting the acid with ethanol in the presence of a catalyst (e.g., sulfuric acid), yielding this compound.
  • Alternatively, direct esterification can be achieved via Fischer esterification under reflux conditions.

Research Data:
The compound is commercially available with high purity (95%), indicating optimized synthesis protocols that ensure high yield and purity, suitable for pharmaceutical or agrochemical applications ().

Key Reaction Conditions and Parameters

Step Reagents & Conditions Notes
Chlorination Chlorine gas, low temperature (-10°C to 30°C), molar ratio 1.5:1 to 4:1 (Cl2:thiophene) Controlled to prevent over-chlorination
Nitration Nitric acid, sulfuric acid Selective for the 4-position
Esterification Ethanol, sulfuric acid catalyst Reflux at 60-80°C
Purification Recrystallization, chromatography Ensures high purity

Research Findings on Synthesis Efficiency

  • One-pot synthesis approaches reduce operational complexity and waste generation, as demonstrated in patent CN108840854B, where intermediate compounds are directly used in subsequent steps, avoiding purification losses ().
  • Reaction temperatures are carefully controlled to optimize selectivity and yield, with typical ranges between -10°C and 30°C for chlorination and nitration steps.
  • Molar ratios of reagents are critical; for example, a molar ratio of chlorine to thiophene of approximately 1.5:1 ensures complete chlorination without excess reagent waste.

Environmental and Industrial Considerations

  • The process emphasizes green chemistry principles , such as minimizing excess reagents and avoiding hazardous waste.
  • The use of solid or gaseous chlorine necessitates proper safety measures, including controlled reaction environments and gas scrubbing.
  • The recrystallization and purification steps are optimized to maximize yield and purity, essential for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex compounds.

Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionThe chloro group can be substituted by nucleophiles (e.g., amines).
ReductionThe nitro group can be reduced to an amino group using reducing agents.
OxidationThe thiophene ring can be oxidized to form sulfoxides or sulfones.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : this compound has been investigated for its potential to act as an anticancer agent. It may inhibit specific enzymes involved in cancer progression, such as deubiquitylating enzymes like USP7, which are implicated in various cancers including leukemia and melanoma .

Medicine

The compound is being explored as a precursor for the development of pharmaceutical agents. Its derivatives are considered for therapeutic applications due to their biological activity.

Case Studies and Therapeutic Applications

  • Cancer Treatment : this compound derivatives are being studied for their efficacy against several types of cancer, including non-small cell lung cancer and colorectal cancer .
  • Inhibition of Enzymatic Activity : Research has demonstrated its ability to inhibit cysteine protease activity, which is crucial for the treatment of neoplastic diseases .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows for the synthesis of agrochemicals and other biologically active compounds .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-nitrothiophene-2-carboxylate depends on its chemical structure and the specific biological or chemical context in which it is used. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the chloro group can participate in nucleophilic substitution reactions . These interactions can modulate various molecular pathways and biological processes .

Comparison with Similar Compounds

Methyl 5-Chloro-4-Nitrothiophene-2-Carboxylate (CAS: 57800-76-7)

  • Molecular Formula: C₆H₄ClNO₄S
  • Molecular Weight : 221.62 g/mol
  • Key Differences :
    • The ethyl ester group in the target compound increases molecular weight and hydrophobicity compared to the methyl ester.
    • Synthesis yields for the methyl analog are reported at 58% under nitration conditions, suggesting comparable reactivity for the ethyl derivative .
  • Applications: Both esters serve as precursors for further functionalization, but the ethyl ester may offer improved solubility in non-polar solvents .

5-Chloro-4-Nitrothiophene-2-Carboxylic Acid (CAS: 89166-85-8)

  • Similarity Score : 0.94
  • Key Differences :
    • Lacks the ester group, replacing it with a carboxylic acid.
    • Higher polarity and acidity (pKa ~2-3) due to the -COOH group, making it suitable for salt formation or coordination chemistry.
    • Less stable under basic conditions compared to esters .

4-Nitrophenyl 5-Chlorothiophene-2-Carboxylate (CAS: 1450877-56-1)

  • Similarity Score : 0.78
  • Key Differences :
    • Nitro group is on a phenyl ring rather than the thiophene.
    • Enhanced resonance stabilization from the aromatic phenyl group but reduced electrophilicity at the thiophene ring.
    • Applications in polymer chemistry due to its extended conjugation .

Benzo[b]thiophene Derivatives (e.g., CAS: 34084-89-4)

  • Similarity Score : 0.67–0.66
  • Key Differences :
    • Fused benzene-thiophene ring system increases aromaticity and thermal stability.
    • Reduced reactivity in electrophilic substitution due to delocalized electron density.
    • Commonly used in materials science and optoelectronics .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Nitro Group : Enhances electrophilic substitution at position 3 of the thiophene ring, enabling further derivatization (e.g., reduction to amines or coupling reactions) .
  • Chloro Group : Acts as a moderate leaving group in nucleophilic aromatic substitution, facilitating cross-coupling reactions .

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 89640-03-9 C₇H₆ClNO₄S 235.64 -Cl, -NO₂, ethyl ester Pharmaceutical intermediates
Mthis compound 57800-76-7 C₆H₄ClNO₄S 221.62 -Cl, -NO₂, methyl ester Organic synthesis
5-Chloro-4-nitrothiophene-2-carboxylic acid 89166-85-8 C₅H₂ClNO₄S 207.60 -Cl, -NO₂, -COOH Coordination chemistry

Biological Activity

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound possesses a thiophene ring with both chloro and nitro substituents, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for various chemical transformations, including nucleophilic substitutions and reductions, which are crucial for its interaction with biological targets .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitrothiophene derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against a range of pathogens, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism involves activation by bacterial nitroreductases, which convert the nitro group into reactive intermediates that interact with bacterial targets .

Table 1: Antibacterial Activity of Nitrothiophene Derivatives

Compound NameMIC (µg/mL)Target Bacteria
This compound32E. coli
Nitrothiophene carboxamide derivative16Klebsiella spp.
Nitrothiophene derivative with para-fluoro group8Shigella spp.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspase pathways . This suggests that the compound may serve as a precursor for developing novel anticancer agents.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that bind to cellular targets, disrupting essential cellular processes.
  • Nucleophilic Substitution : The chloro group can be substituted by nucleophiles, enhancing the compound's reactivity towards biological macromolecules such as proteins and nucleic acids .
  • Interaction with Efflux Pumps : Studies indicate that some derivatives may evade bacterial efflux pumps, increasing their efficacy against resistant strains .

Case Studies

In a notable study, researchers synthesized a series of nitrothiophene carboxamide derivatives and assessed their antibacterial properties against various bacterial strains. The results demonstrated that modifications to the thiophene ring significantly impacted the compounds' efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nitration and esterification of chlorinated thiophene precursors. For example, nitration at the 4-position of a 5-chlorothiophene-2-carboxylate derivative can be achieved using fuming nitric acid in acetic anhydride at 0–5°C. Reaction optimization should include monitoring via TLC and adjusting stoichiometry to minimize byproducts like over-nitrated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Key Considerations : Control reaction exotherm to prevent decomposition, and characterize intermediates (e.g., methyl esters in analogous compounds) via melting point and 1^1H NMR to confirm regioselectivity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR in CDCl3_3 will show distinct aromatic protons (δ 7.8–8.2 ppm for nitro-substituted thiophene) and ester ethyl groups (δ 1.3–1.5 ppm for CH3_3, δ 4.3–4.5 ppm for CH2_2). IR should confirm ester C=O (~1700 cm1^{-1}) and nitro groups (~1520, 1350 cm1^{-1}). Mass spectrometry (ESI-MS) can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 250.5) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves nitro and chloro substituent orientations. Data collection at low temperature (e.g., 100 K) improves resolution. Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. What computational approaches can elucidate the electronic effects of nitro and chloro substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution. Charge distribution maps (Mulliken/NBO) quantify polarization at the nitro and chloro sites. Compare computed IR/NMR spectra with experimental data to validate models .
  • Case Study : A DFT study of a related biphenyl carboxylate demonstrated that nitro groups reduce electron density at the thiophene ring, influencing regioselectivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement?

  • Methodological Answer :

  • Spectral Discrepancies : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider dynamic effects like hindered rotation or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Crystallographic Challenges : For poor refinement metrics (e.g., high R-factor), re-exclude twinned crystals. Use SHELXD for phase problem resolution and check for disorder in nitro/chloro groups. Apply restraints to thermal parameters if necessary .

Q. What strategies mitigate decomposition risks during reactions involving the nitro group?

  • Methodological Answer : Stabilize the nitro group by avoiding strong bases or prolonged heating. Use inert atmospheres (N2_2/Ar) to prevent oxidation. Monitor reaction progress via in situ FTIR to detect intermediates. For storage, keep the compound at –20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Reactant of Route 2
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Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

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